
Proteasome |A2c/i-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proteasome |A2c/i-IN-1 is a compound that targets the proteasome, a complex multi-catalytic protease machinery responsible for the degradation of ubiquitin-tagged proteins by proteolysis. The proteasome plays a crucial role in maintaining cellular homeostasis by regulating the concentration of specific proteins and degrading misfolded proteins . This compound is particularly significant in the context of research and therapeutic applications due to its ability to modulate proteasome activity.
Méthodes De Préparation
The synthesis of Proteasome |A2c/i-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:
Preparation of intermediates: This involves the synthesis of key intermediates through various chemical reactions such as condensation, cyclization, and functional group transformations.
Coupling reaction: The final step involves the coupling of the intermediates under specific reaction conditions to form this compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring quality control to meet regulatory standards. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Proteasome |A2c/i-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .
Applications De Recherche Scientifique
Proteasome |A2c/i-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the mechanisms of proteasome inhibition and to develop new synthetic methodologies for proteasome-targeting compounds.
Biology: In biological research, this compound is used to investigate the role of the proteasome in cellular processes such as protein degradation, cell cycle regulation, and apoptosis.
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, neurodegenerative disorders, and autoimmune diseases.
Mécanisme D'action
Proteasome |A2c/i-IN-1 exerts its effects by inhibiting the activity of the proteasome. The compound binds to the active sites of the proteasome, preventing the degradation of ubiquitin-tagged proteins. This leads to the accumulation of misfolded and damaged proteins, which can trigger cellular stress responses and apoptosis . The molecular targets of this compound include the catalytic subunits of the proteasome, and the pathways involved in its mechanism of action include the ubiquitin-proteasome system and the autophagic-lysosomal pathway .
Comparaison Avec Des Composés Similaires
Proteasome |A2c/i-IN-1 can be compared with other proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib. These compounds share a similar mechanism of action but differ in their chemical structures, pharmacokinetic properties, and therapeutic applications . For example:
Bortezomib: A boronic acid-based proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.
Carfilzomib: An epoxyketone-based proteasome inhibitor with improved selectivity and reduced off-target effects compared to bortezomib.
This compound is unique in its specific binding affinity and selectivity for certain proteasome subunits, making it a valuable tool for studying proteasome function and developing new therapeutic strategies .
Propriétés
Formule moléculaire |
C32H48N4O7 |
|---|---|
Poids moléculaire |
600.7 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-4-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxobutan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide |
InChI |
InChI=1S/C32H48N4O7/c1-22(33-28(37)20-36-15-17-42-18-16-36)30(39)35-27(19-24-9-12-25(41-3)13-10-24)31(40)34-26(29(38)32(2)21-43-32)14-11-23-7-5-4-6-8-23/h9-10,12-13,22-23,26-27H,4-8,11,14-21H2,1-3H3,(H,33,37)(H,34,40)(H,35,39)/t22-,26-,27-,32+/m0/s1 |
Clé InChI |
XOVCQLITIBRPQB-ZBCYONBYSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CCC2CCCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4 |
SMILES canonique |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CCC2CCCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


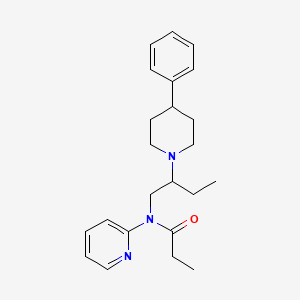
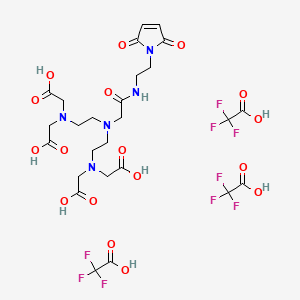
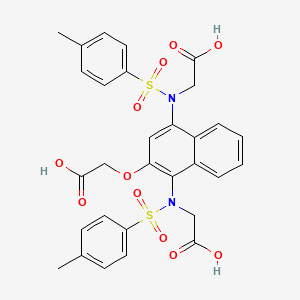

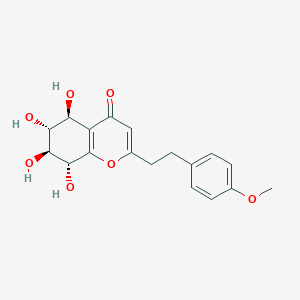

![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)

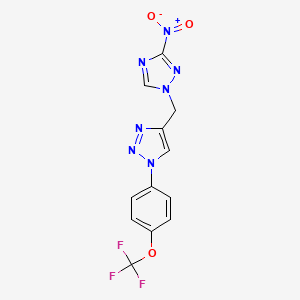

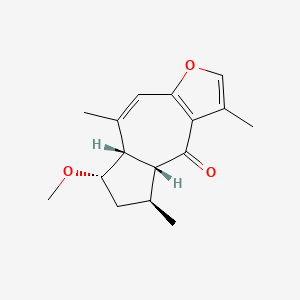

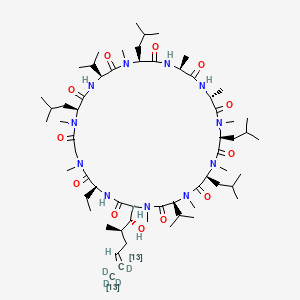
![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)
